molecular formula C19H19N5O3S B3444602 2-(5-{[(2-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide

2-(5-{[(2-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B3444602
M. Wt: 397.5 g/mol
InChI Key: VQVZRTYXAMTGPQ-UHFFFAOYSA-N
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Description

2-(5-{[(2-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

2-[5-[(2-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12-6-5-7-13(10-12)20-16(25)11-17-23-24-19(28-17)22-18(26)21-14-8-3-4-9-15(14)27-2/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVZRTYXAMTGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(2-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the 2-methoxyphenyl group: This step involves the reaction of the thiadiazole intermediate with 2-methoxyphenyl isocyanate to form the carbamoyl derivative.

    Coupling with 3-methylphenyl acetamide: The final step involves the coupling of the carbamoyl derivative with 3-methylphenyl acetamide under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiadiazole moieties.

    Reduction: Reduction reactions can occur at the carbamoyl and acetamide groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxyphenyl and thiadiazole moieties.

    Reduction: Reduced forms of the carbamoyl and acetamide groups.

    Substitution: Substituted derivatives at the thiadiazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

Industry

    Agriculture: It can be used as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 2-(5-{[(2-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell wall synthesis in bacteria or disruption of metabolic processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-{[(2-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide
  • 2-(5-{[(2-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide
  • 2-(5-{[(2-nitrophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(5-{[(2-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-{[(2-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-{[(2-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide

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